

Crystal Structure Analysis of 2-Amino-4-phenylthiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-4-phenylthiazole

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Abstract

This technical guide provides an in-depth analysis of the crystal structure of 2-amino-4-phenylthiazole, a significant heterocyclic compound that serves as a core scaffold in medicinal chemistry. Due to the lack of publicly available single-crystal X-ray diffraction data for **2-hydroxy-4-phenylthiazole**, this guide utilizes the crystallographic data of the closely related analog, 2-amino-4-phenylthiazole, to illustrate the principles of its solid-state architecture. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the molecule's structural features, the experimental procedures for its characterization, and its potential biological significance. The guide presents detailed crystallographic data in tabular format for clarity and includes graphical representations of the experimental workflow and a relevant biological signaling pathway to provide a holistic understanding of the compound's characteristics.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The 4-phenylthiazole scaffold, in particular, is a key structural motif in a multitude of biologically active molecules. This guide focuses on the detailed crystal structure analysis of 2-amino-4-phenylthiazole, a representative member of this class.

Understanding the three-dimensional arrangement of atoms in the solid state is paramount for rational drug design and for comprehending the structure-activity relationships that govern a molecule's therapeutic efficacy. Single-crystal X-ray diffraction is the definitive technique for elucidating this atomic arrangement with high precision.

This document serves as a technical resource, presenting the crystallographic data of 2-amino-4-phenylthiazole in a structured format. It also provides a detailed account of the experimental methodologies employed in its structural determination and explores a potential signaling pathway in which such molecules may be involved, reflecting the broader interest in this scaffold for therapeutic applications.

Crystallographic Data

The crystal structure of 2-amino-4-phenylthiazole was determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement statistics are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 2-Amino-4-phenylthiazole

Parameter	Value
Empirical formula	C ₉ H ₈ N ₂ S
Formula weight	176.24
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 5.678(1) Å, α = 90° b = 10.993(2) Å, β = 98.43(3)° c = 13.585(3) Å, γ = 90°
Volume	838.4(3) Å ³
Z	4
Density (calculated)	1.397 Mg/m ³
Absorption coefficient	0.318 mm ⁻¹
F(000)	368
Crystal size	0.40 x 0.20 x 0.10 mm
Theta range for data collection	2.31 to 24.99°
Index ranges	-6 ≤ h ≤ 6, 0 ≤ k ≤ 13, 0 ≤ l ≤ 16
Reflections collected	1551
Independent reflections	1466 [R(int) = 0.0423]
Completeness to theta = 24.99°	99.4 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1466 / 0 / 111
Goodness-of-fit on F ²	1.053
Final R indices [I > 2σ(I)]	R1 = 0.0485, wR2 = 0.1235
R indices (all data)	R1 = 0.0631, wR2 = 0.1342

Largest diff. peak and hole

0.291 and -0.273 e.Å⁻³**Table 2: Selected Bond Lengths (Å) for 2-Amino-4-phenylthiazole**

Atom 1	Atom 2	Length
S(1)	C(2)	1.763(3)
S(1)	C(5)	1.725(3)
N(1)	C(2)	1.311(4)
N(1)	C(1)	1.390(4)
N(2)	C(2)	1.358(4)
C(4)	C(5)	1.365(4)
C(4)	C(6)	1.478(4)
C(6)	C(7)	1.385(4)
C(6)	C(11)	1.388(4)

Table 3: Selected Bond Angles (°) for 2-Amino-4-phenylthiazole

Atom 1	Atom 2	Atom 3	Angle
C(2)	S(1)	C(5)	90.5(2)
C(2)	N(1)	C(1)	125.1(3)
S(1)	C(2)	N(1)	110.8(2)
S(1)	C(2)	N(2)	124.6(2)
N(1)	C(2)	N(2)	124.6(3)
C(5)	C(4)	C(6)	128.9(3)
S(1)	C(5)	C(4)	112.1(2)

Experimental Protocols

Synthesis and Crystallization of 2-Amino-4-phenylthiazole

The synthesis of 2-amino-4-phenylthiazole is typically achieved through the Hantzsch thiazole synthesis. A common procedure involves the reaction of an α -haloketone with a thiourea.

- Materials:
 - 2-Bromoacetophenone
 - Thiourea
 - Ethanol
- Procedure:
 - Equimolar amounts of 2-bromoacetophenone and thiourea are dissolved in ethanol.
 - The mixture is refluxed for a specified period, typically a few hours, during which the thiazole ring formation occurs.
 - Upon cooling, the product, 2-amino-4-phenylthiazole hydrobromide, often precipitates from the solution.
 - The precipitate is collected by filtration and can be neutralized with a base, such as ammonium hydroxide, to yield the free base.
 - Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent, such as ethanol or a mixture of solvents.

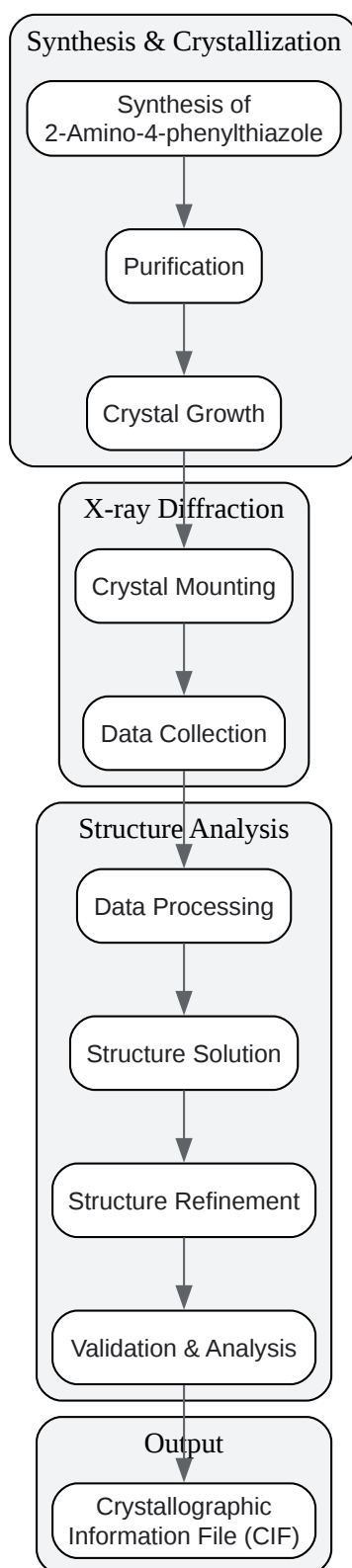
X-ray Data Collection and Structure Refinement

- Data Collection:
 - A suitable single crystal of 2-amino-4-phenylthiazole is mounted on a goniometer head.

- The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector.
- The unit cell parameters are determined from a preliminary set of diffraction spots.
- A full sphere of diffraction data is collected by rotating the crystal through a series of frames.
- Structure Solution and Refinement:
 - The collected diffraction data are processed, which includes integration of the reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).
 - The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
 - The structural model is refined by full-matrix least-squares on F^2 , minimizing the difference between the observed and calculated structure factors.
 - All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
 - The final refined structure is validated using crystallographic software to ensure its quality and chemical reasonableness.

Visualizations

Experimental Workflow for Crystal Structure Analysis

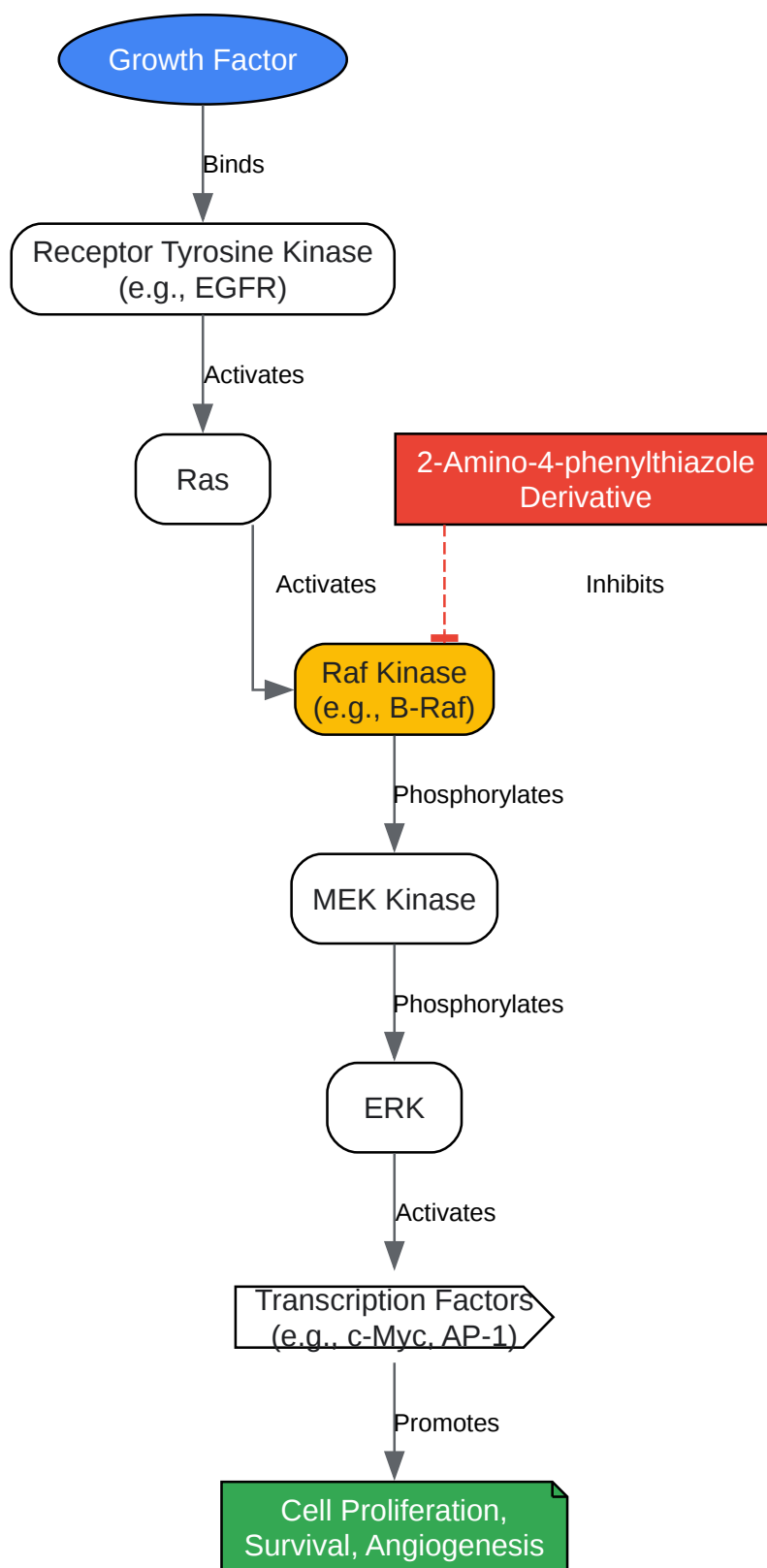


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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Potential Signaling Pathway Inhibition

The 2-aminothiazole scaffold is a known "privileged structure" in medicinal chemistry and has been incorporated into numerous kinase inhibitors. Derivatives of 2-amino-4-phenylthiazole have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the Ras-Raf-MEK-ERK (MAPK) pathway, which is often hyperactivated in cancer.



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Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by a 2-amino-4-phenylthiazole derivative.

Discussion

The crystal structure of 2-amino-4-phenylthiazole reveals a planar thiazole ring, with the phenyl ring being twisted relative to the thiazole plane. The exocyclic amino group is nearly coplanar with the thiazole ring, suggesting some degree of double bond character in the C(2)-N(2) bond. The bond lengths and angles within the thiazole ring are consistent with those observed for other thiazole derivatives.

The solid-state packing of 2-amino-4-phenylthiazole is stabilized by intermolecular hydrogen bonds involving the amino group and the nitrogen atom of the thiazole ring of an adjacent molecule, forming a hydrogen-bonded network. These non-covalent interactions play a crucial role in the overall stability of the crystal lattice.

From a drug development perspective, the structural information presented here is invaluable. The precise knowledge of the geometry of the 2-amino-4-phenylthiazole scaffold can guide the design of more potent and selective inhibitors of various therapeutic targets, such as protein kinases. The orientation of the phenyl group and the hydrogen bonding capabilities of the amino group are key features to consider when designing derivatives that can fit into the active site of a target protein.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of 2-amino-4-phenylthiazole, presented as a representative analog for **2-hydroxy-4-phenylthiazole**. The detailed crystallographic data, experimental protocols, and visualizations offer a foundational understanding of the solid-state properties of this important class of compounds. The structural insights gained from this analysis are crucial for the continued development of novel therapeutics based on the 4-phenylthiazole scaffold.

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